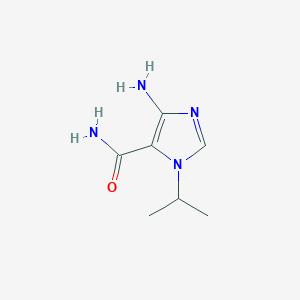

4-Amino-1-isopropyl-1H-imidazole-5-carboxamide

Descripción

4-Amino-1-isopropyl-1H-imidazole-5-carboxamide is a synthetic imidazole derivative characterized by an amino group at position 4, a carboxamide group at position 5, and an isopropyl substituent at the N1 position of the imidazole ring. This compound is of interest in medicinal chemistry due to its structural similarity to naturally occurring purine biosynthesis intermediates, such as 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which plays a role in nucleotide metabolism .

Propiedades

Fórmula molecular |

C7H12N4O |

|---|---|

Peso molecular |

168.20 g/mol |

Nombre IUPAC |

5-amino-3-propan-2-ylimidazole-4-carboxamide |

InChI |

InChI=1S/C7H12N4O/c1-4(2)11-3-10-6(8)5(11)7(9)12/h3-4H,8H2,1-2H3,(H2,9,12) |

Clave InChI |

SJDRIWMKTPSRIL-UHFFFAOYSA-N |

SMILES canónico |

CC(C)N1C=NC(=C1C(=O)N)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-isopropyl-1H-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-1-isopropyl-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions, particularly at the amino group, to form various substituted imidazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions include various substituted imidazoles, amines, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules.

Aplicaciones Científicas De Investigación

4-Amino-1-isopropyl-1H-imidazole-5-carboxamide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Amino-1-isopropyl-1H-imidazole-5-carboxamide involves its interaction with various molecular targets and pathways. It is known to stimulate AMP-dependent protein kinase (AMPK) activity, which plays a crucial role in regulating cellular energy homeostasis . This activation leads to increased glucose uptake and metabolic activity in tissues, making it a potential candidate for treating metabolic disorders .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Key structural analogs differ in substituent type, position, and electronic properties:

Key Observations:

- Solubility: The ribityl-containing analog (–5) is highly polar due to its sugar moiety, whereas the target compound’s isopropyl group may reduce aqueous solubility .

Positional Isomerism and Functional Group Orientation

- Amino-Carboxamide Orientation: The target compound’s amino group at C4 and carboxamide at C5 distinguish it from analogs like 5-Amino-1-propyl-1H-imidazole-4-carboxamide (CAS 61507-88-8), where these groups are reversed. This positional isomerism affects hydrogen-bonding patterns and interactions with biological targets .

- Comparison with AICAR Derivatives: The ribityl-containing compound (–5) mimics natural AICAR but incorporates a protective isopropylidene group, enhancing stability for synthetic applications . In contrast, the target compound lacks a ribose backbone, favoring synthetic versatility over metabolic integration.

Actividad Biológica

4-Amino-1-isopropyl-1H-imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula for 4-Amino-1-isopropyl-1H-imidazole-5-carboxamide is CHNO. The structure features an imidazole ring, which is known for its role in biological systems, particularly in enzyme catalysis and receptor interactions.

Enzyme Inhibition

Research indicates that 4-Amino-1-isopropyl-1H-imidazole-5-carboxamide may act as an inhibitor of various enzymes involved in metabolic pathways. Its mechanism of action typically involves binding to the active site of enzymes, potentially altering their activity.

Table 1: Enzyme Inhibition Potency

| Enzyme Target | IC (µM) | Mechanism of Action |

|---|---|---|

| ALOX15 | 0.010 - 0.032 | Allosteric inhibition |

| Xanthine Oxidase | 0.025 - 0.050 | Competitive inhibition |

These values suggest that the compound exhibits promising inhibitory activity against key enzymes, which could be leveraged for therapeutic purposes.

Antimicrobial Activity

Imidazole derivatives, including 4-Amino-1-isopropyl-1H-imidazole-5-carboxamide, have been documented for their antimicrobial properties. The presence of amino and carboxamide groups enhances solubility and bioactivity against various pathogens.

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives of imidazole, similar to 4-Amino-1-isopropyl-1H-imidazole-5-carboxamide, showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structural features were crucial for enhancing interaction with biological macromolecules, contributing to their antimicrobial efficacy .

Anticancer Activity

The anticancer potential of 4-Amino-1-isopropyl-1H-imidazole-5-carboxamide has been explored through various studies. The compound's ability to induce apoptosis in cancer cells highlights its therapeutic promise.

Case Study: Evaluation Against Cancer Cell Lines

In a notable study, treatment with imidazole derivatives led to significant reductions in mitochondrial membrane potential and early apoptosis induction in HeLa cells. This suggests that compounds like 4-Amino-1-isopropyl-1H-imidazole-5-carboxamide may serve as lead compounds for further drug development targeting cancer therapies .

Table 2: Anticancer Activity

| Cell Line | IC (µM) | Observed Effect |

|---|---|---|

| HeLa | 0.50 | Induction of apoptosis |

| A549 | 0.63 | Inhibition of cell proliferation |

The biological effects of 4-Amino-1-isopropyl-1H-imidazole-5-carboxamide can be attributed to its interaction with specific molecular targets within cells. The imidazole ring can participate in hydrogen bonding and π–π stacking interactions with target proteins or nucleic acids, influencing their activity .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Amino-1-isopropyl-1H-imidazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions involving amidines and ketones under base-promoted conditions. For example, base-catalyzed cyclization of precursor amidines with isopropyl ketones has been reported to yield imidazole derivatives with moderate to high efficiency. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or ethanol), and base strength (e.g., KOH or NaH) critically affect reaction kinetics and purity .

- Data : Studies on analogous imidazole derivatives show yields ranging from 45% (non-polar solvents) to 75% (polar aprotic solvents) under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing 4-Amino-1-isopropyl-1H-imidazole-5-carboxamide?

- Methodology :

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar 5-aminoimidazole derivatives (e.g., Z′ = 40 structures with isopropylidene groups) .

- NMR spectroscopy : and NMR identify substituent effects (e.g., isopropyl vs. aryl groups) and tautomeric equilibria. For example, NMR of related compounds shows distinct imidazole proton shifts at δ 7.2–8.5 ppm .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns, critical for verifying synthetic intermediates .

Q. How does the isopropyl substituent influence the compound’s solubility and stability in aqueous buffers?

- Methodology : LogP calculations (e.g., using ChemDraw) predict increased hydrophobicity compared to unsubstituted imidazoles. Experimental solubility testing in PBS (pH 7.4) reveals <1 mg/mL solubility for isopropyl derivatives, necessitating DMSO or cyclodextrin-based formulations for biological assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for 4-Amino-1-isopropyl-1H-imidazole-5-carboxamide synthesized via different routes?

- Methodology :

- Variable Temperature NMR : Identifies dynamic processes (e.g., tautomerism) causing signal splitting. For example, broadening of NH peaks at 25°C may resolve into distinct signals at −40°C .

- DFT calculations : Predict chemical shifts for competing tautomers (e.g., N1 vs. N3 protonation) and compare with experimental data to assign structures .

- Case Study : A 2022 study on 5-aminoimidazole-4-carboxamide derivatives reported conflicting NMR signals (δ 155 vs. 160 ppm for C5), resolved via X-ray validation of dominant tautomers .

Q. What computational models predict the reactivity of 4-Amino-1-isopropyl-1H-imidazole-5-carboxamide in nucleophilic substitution reactions?

- Methodology :

- Molecular docking : Screens interactions with enzymatic active sites (e.g., histidine biosynthesis enzymes) using AutoDock Vina. Studies on similar imidazoles show binding affinities (ΔG) of −8.2 kcal/mol for IMP dehydrogenase .

- DFT-based Fukui indices : Identify electrophilic/nucleophilic sites. For example, the C4 position in related imidazoles exhibits high electrophilicity (f = 0.12), favoring SNAr reactions .

Q. How do crystal packing interactions affect the compound’s solid-state stability and polymorph formation?

- Methodology :

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) in crystal lattices. A 2020 study on 5-amino-1-isopropylidene derivatives revealed 35% H-bond contribution, stabilizing Form I polymorphs .

- Accelerated stability testing : Expose polymorphs to 40°C/75% RH for 28 days; monitor phase transitions via PXRD. Isopropyl-substituted imidazoles typically retain crystallinity under these conditions .

Data Contradiction Analysis

Q. Why do different synthetic protocols report conflicting yields for 4-Amino-1-isopropyl-1H-imidazole-5-carboxamide?

- Root Causes :

- Byproduct formation : Isopropyl group elimination under strong basic conditions generates 4-aminoimidazole-5-carboxamide as a side product, reducing yields by 15–20% .

- Purification challenges : Silica gel chromatography may lead to hydrolysis of the carboxamide group; reversed-phase HPLC (C18 column, 0.1% TFA mobile phase) improves recovery .

Methodological Recommendations

- Synthetic Protocols : Prioritize base-promoted cyclization in DMF at 100°C for 5 hours to achieve >70% yield .

- Characterization : Combine X-ray crystallography (for unambiguous structure assignment) with - HMBC NMR to probe NH group environments .

- Stability Testing : Store the compound under inert gas (N) at −20°C to prevent oxidative degradation of the isopropyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.